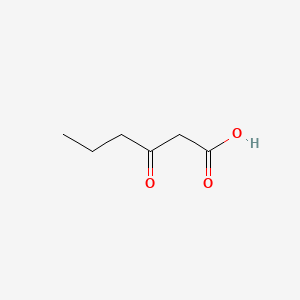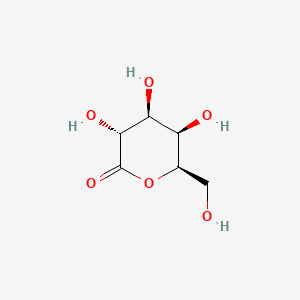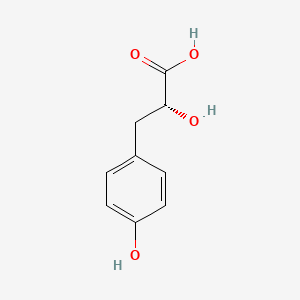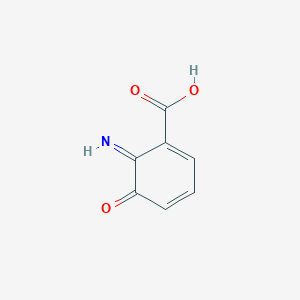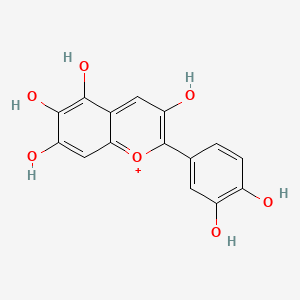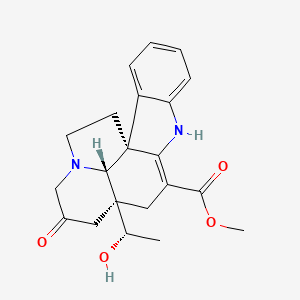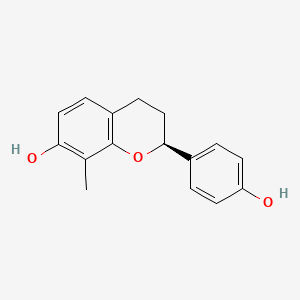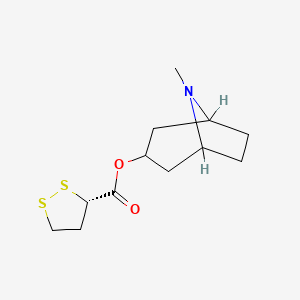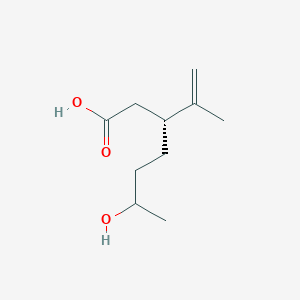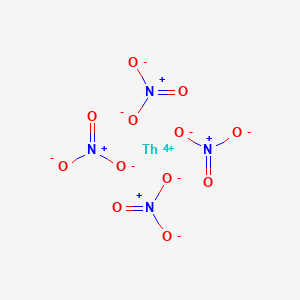
Thorium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thorium nitrate is a chemical compound consisting of thorium and nitric acid, with the chemical formula Th(NO₃)₄. It is a white solid in its anhydrous form and can form tetra- and penta-hydrates. As a salt of thorium, it is weakly radioactive .
Mechanism of Action
Target of Action
Thorium nitrate is a chemical compound, a salt of thorium and nitric acid with the formula Th(NO3)4 . As a salt of thorium, it is weakly radioactive
Biochemical Pathways
This compound, like other nitrates, may potentially interact with nitrogen metabolism pathways . These pathways include nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification .
Result of Action
It has been found that this compound in certain concentrations showed statistically significant genotoxic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in water suggests that its action can be influenced by the presence of water and possibly other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thorium nitrate hydrate can be prepared by reacting thorium hydroxide with nitric acid:
Th(OH)4+4HNO3+3H2O→Th(NO3)4+5H2O
Different hydrates are produced by crystallizing under various conditions. When the solution is very dilute, the nitrate is hydrolyzed .
Industrial Production Methods: In industrial settings, this compound is produced by processing thorium ores. The ores are digested with nitric acid to produce a this compound-containing feed solution, which is then purified by solvent extraction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming thorium dioxide.
Reduction: It can be reduced to thorium hydroxide under specific conditions.
Substitution: this compound can participate in substitution reactions, where nitrate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various anions in aqueous solutions.
Major Products:
Oxidation: Thorium dioxide.
Reduction: Thorium hydroxide.
Substitution: Thorium salts with different anions.
Scientific Research Applications
Thorium nitrate has several applications in scientific research:
Chemistry: Used as a precursor for thorium compounds and in analytical chemistry.
Biology: Limited use due to its radioactivity.
Industry: Extensively used in the production of gas mantles and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Thorium dioxide (ThO₂): Used in high-temperature ceramics and nuclear reactors.
Thorium hydroxide (Th(OH)₄): Used in the preparation of other thorium compounds.
Thorium sulfate (Th(SO₄)₂): Used in analytical chemistry.
Uniqueness: Thorium nitrate is unique due to its solubility in water and its ability to form various hydrates. Its radioactivity also makes it valuable in medical research, particularly in cancer treatment .
Properties
CAS No. |
13823-29-5 |
|---|---|
Molecular Formula |
HNO3Th |
Molecular Weight |
295.051 g/mol |
IUPAC Name |
nitric acid;thorium |
InChI |
InChI=1S/HNO3.Th/c2-1(3)4;/h(H,2,3,4); |
InChI Key |
MVTJDIQCKWYZRP-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Th+4] |
Canonical SMILES |
[N+](=O)(O)[O-].[Th] |
Color/Form |
WHITE SOLID White, crystalline mass |
Key on ui other cas no. |
16092-49-2 13823-29-5 |
Pictograms |
Oxidizer; Irritant; Health Hazard; Environmental Hazard |
solubility |
SOL IN WATER Sol in alcohols, ketones, ethers, esters Sol in water, alc. |
Synonyms |
thorium nitrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



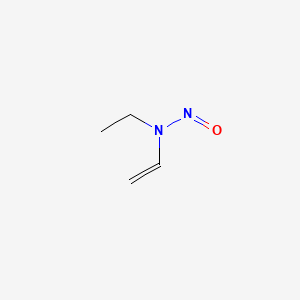
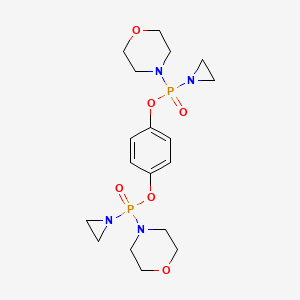
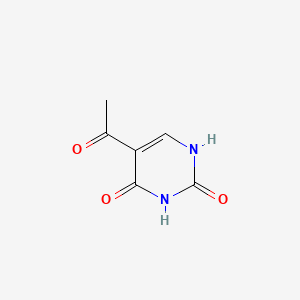
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1215521.png)
